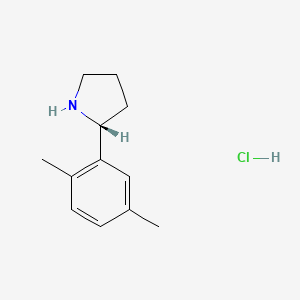![molecular formula C12H15ClN2O2 B15236911 Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of water as a solvent instead of organic solvents is a key feature of these methods, enhancing both the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures and pH levels to ensure high selectivity and yield. Catalysts like SBA-15 are frequently used to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and selectivity in various reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
spiro[3H-pyrano[2,3-b]pyridine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-10-8-12(3-6-13-7-4-12)16-11-9(10)2-1-5-14-11;/h1-2,5,13H,3-4,6-8H2;1H |
InChI-Schlüssel |
LYCUZGVBZBGRRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=O)C3=C(O2)N=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
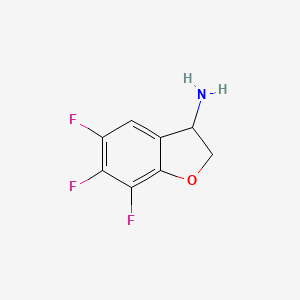
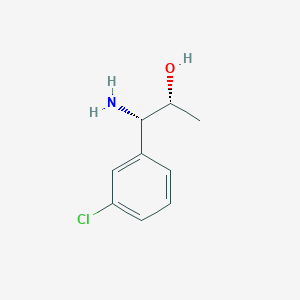

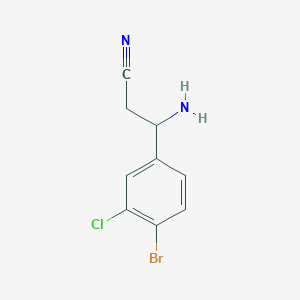
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
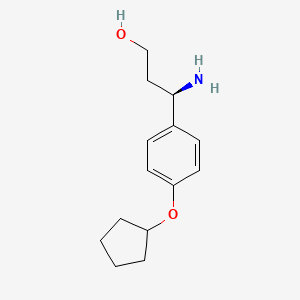

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)
